Specific Association of G-H1 with Atherosclerosis Progression in Type 2 Diabetes
In a 10-year follow-up study of type 2 diabetes patients, plasma levels of glyoxal-hydroimidazolone (G-H1) were independently associated with the extent of subclinical atherosclerosis, a specificity not observed for other AGEs like CML and CEL. In risk factor-adjusted multivariable regression models, G-H1 was significantly associated with both carotid intima-media thickness (CIMT) and coronary artery calcification (CAC). The combination of G-H1 and the oxidation product 2-AAA was strongly associated with all measures of subclinical atherosclerosis [1].
| Evidence Dimension | Association with atherosclerosis progression (CIMT and CAC) |
|---|---|
| Target Compound Data | G-H1 was significantly associated with CIMT and CAC in adjusted models (p<0.05). The combination of G-H1 and 2-AAA was strongly associated with all measures of subclinical atherosclerosis. |
| Comparator Or Baseline | Other AGEs (e.g., CML, CEL) did not show a significant independent association with CIMT and CAC in the same adjusted models. |
| Quantified Difference | Only G-H1 among the tested AGEs maintained a statistically significant association with both CIMT and CAC after adjusting for risk factors. |
| Conditions | Multivariable regression models adjusting for traditional risk factors in the VA Diabetes Trial (VADT) cohort over a 10-year period. |
Why This Matters
This specific, long-term clinical association demonstrates that G-H1 is a non-redundant biomarker for atherosclerosis, making its accurate measurement essential for research on diabetic cardiovascular complications.
- [1] Saremi, A., Howell, S., Schwenke, D. C., Bahn, G., Beisswenger, P. J., & Reaven, P. D. (2017). Advanced Glycation End Products, Oxidation Products, and the Extent of Atherosclerosis During the VA Diabetes Trial and Follow-up Study. Diabetes Care, 40(4), 591-598. View Source
